
Propofol
Descripción general
Descripción
Se emplea principalmente para la inducción y el mantenimiento de la anestesia general, así como para la sedación en unidades de cuidados intensivos y durante diversos procedimientos médicos . El propofol es conocido por su inicio rápido y corta duración de acción, lo que lo convierte en una opción preferida en entornos clínicos .
Métodos De Preparación
El propofol se sintetiza típicamente mediante la isopropilación del fenol utilizando un catalizador ácido. Un método común implica la isopropilación en fase vapor del fenol con alcohol isopropílico sobre catalizadores H-beta y H-mordenita . Otro enfoque es la síntesis en flujo continuo, que incluye una doble alquilación de Friedel-Crafts seguida de un paso de descarboxilación . Estos métodos están optimizados para una alta selectividad y rendimiento, lo que los hace adecuados para la producción industrial.
Análisis De Reacciones Químicas
El propofol sufre varias reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.
Sustitución: El this compound puede sufrir reacciones de sustitución aromática electrofílica, como la halogenación y la nitración. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y agentes halogenantes como el bromo. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Clinical Uses
1. Anesthesia Induction and Maintenance
- General Anesthesia : Propofol is predominantly used for inducing general anesthesia in patients aged three years and older. It has largely replaced sodium thiopental due to its favorable pharmacokinetic profile .
- Maintenance of Anesthesia : It is also employed for maintaining anesthesia during surgical procedures, particularly in outpatient settings where rapid recovery is essential .
2. Procedural Sedation
- This compound is frequently used for procedural sedation in various medical interventions, including endoscopic procedures and minor surgeries. Its effectiveness in reducing anxiety and discomfort during such procedures makes it a preferred choice .
3. Intensive Care Unit Sedation
- In critically ill patients requiring mechanical ventilation, this compound is favored over benzodiazepines like lorazepam due to its rapid onset and shorter recovery times . It allows for better control of sedation levels and minimizes the risk of prolonged sedation associated with other agents.
Off-Label Uses
1. Treatment-Resistant Depression
Recent studies have indicated that this compound may have antidepressant properties. A pilot study involving ten participants with treatment-resistant depression demonstrated significant improvements in depression scores following a series of this compound infusions. The results showed a mean decrease of 20 points on the Hamilton Depression Rating Scale, indicating a 58% improvement from baseline . This suggests that this compound could serve as a potential treatment modality for depression, warranting further controlled studies.
2. Management of Refractory Nausea and Vomiting
this compound has been utilized off-label for treating refractory postoperative nausea and vomiting, showcasing its versatility beyond traditional anesthetic applications .
Case Studies
Safety Profile
While this compound is generally considered safe when administered by trained professionals, it can induce respiratory depression and hypotension, particularly in high-risk populations. Therefore, careful monitoring is essential during administration to mitigate potential adverse effects .
Mecanismo De Acción
El propofol ejerce sus efectos principalmente a través de la potenciación del neurotransmisor inhibitorio ácido γ-aminobutírico (GABA) en el receptor GABA_A . Al mejorar la actividad GABAérgica, el this compound induce sedación, hipnosis y anestesia. También afecta a otros canales iónicos y receptores, contribuyendo a su perfil farmacológico general .
Comparación Con Compuestos Similares
El propofol a menudo se compara con otros anestésicos intravenosos como el etomidato y el tiopental. A diferencia del etomidato, que tiene efectos cardiovasculares mínimos, el this compound puede causar hipotensión significativa y depresión respiratoria . El tiopental, por otro lado, tiene una duración de acción más larga y un tiempo de recuperación más lento en comparación con el this compound . Otro compuesto similar es el ciprofol, que se ha desarrollado como una posible alternativa al this compound con perfiles de eficacia y seguridad comparables .
Conclusión
El this compound es un agente anestésico versátil y ampliamente utilizado con aplicaciones significativas en medicina e investigación. Su inicio rápido, corta duración de acción y mecanismo de acción bien establecido lo convierten en una herramienta valiosa en entornos clínicos y científicos. El desarrollo continuo de nuevos métodos de síntesis y compuestos alternativos continúa mejorando su utilidad y seguridad.
Actividad Biológica
Propofol, a widely used intravenous anesthetic, is known for its rapid onset and short duration of action. Its biological activity extends beyond anesthesia, influencing various physiological processes and exhibiting potential therapeutic effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound primarily exerts its effects through modulation of neurotransmitter systems:
- GABA Receptors : this compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission, which contributes to its sedative and anesthetic properties .
- NMDA Receptors : It also interacts with N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission and may play a role in this compound's potential antidepressant effects .
Sedative-Hypnotic Effects
This compound is characterized by:
- Rapid Induction : It allows for quick onset of sedation.
- Short Recovery Time : Patients typically recover quickly from its effects, making it ideal for outpatient procedures .
Antioxidant Activity
Recent studies indicate that this compound possesses antioxidant properties:
- It can scavenge free radicals and inhibit lipid peroxidation, which may protect cellular structures from oxidative stress .
- This compound's ability to react with oxygen free radicals helps stabilize cellular membranes, contributing to its neuroprotective effects .
Biological Effects on Immune Function
Research has shown that this compound influences immune cell activity:
- Macrophage Function : this compound reduces the phagocytic activity of neutrophils and inhibits the release of pro-inflammatory cytokines such as IL-6 and TNF-α from peripheral blood mononuclear cells .
- Lymphocyte Activity : It modulates lymphocyte function, potentially impacting immune responses during surgical procedures .
This compound Abuse in Healthcare Professionals
A study examining 22 cases of this compound addiction among healthcare professionals revealed significant findings:
- Demographics : The cohort was predominantly female and included many anesthesiologists or nurse anesthetists.
- Clinical Presentation : Patients often presented with acute intoxication symptoms leading to physical injuries. Many had histories of depression and trauma .
Antidepressant Efficacy
A pilot study assessed this compound's effects on treatment-resistant depression:
- Methodology : Ten participants received a series of this compound infusions aimed at suppressing electroencephalographic activity.
- Results : Participants showed a significant reduction in depression scores (mean decrease of 20 points on the Hamilton scale), indicating potential rapid antidepressant effects comparable to electroconvulsive therapy .
Research Findings Summary
Q & A
Basic Research Questions
Q. Q1. How should researchers design controlled trials to evaluate Propofol’s dose-dependent effects on respiratory depression?
Methodological Answer:
- Randomized Cross-Over Design: Use a double-blind, placebo-controlled cross-over design to minimize inter-subject variability. For example, assign participants to placebo, low-dose, and high-dose this compound groups in randomized sequences .
- Primary Endpoints: Measure hypoxic ventilatory response (HVR) at varying end-tidal CO₂ levels to assess respiratory depression. Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to quantify dose-response relationships .
- Data Collection: Standardize arterial oxygen saturation targets (e.g., 80%) and use gas chromatography for precise this compound plasma concentration measurements .
Q. Q2. What statistical tools are appropriate for analyzing interpatient variability in this compound sensitivity during pediatric anesthesia?
Methodological Answer:
- Population Pharmacokinetic Modeling: Use nonlinear mixed-effects models (NONMEM) to characterize variability in drug clearance and effect-site concentration across pediatric cohorts .
- Robust Controller Design: Validate models using predictive accuracy tests (e.g., mean absolute percentage error) for closed-loop anesthesia systems. Include at least 47 validated patient models to account for inter-individual variability .
- Sensitivity Analysis: Apply Monte Carlo simulations to assess the impact of parameter uncertainty on this compound’s sedative effects .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects observed in preclinical studies?
Methodological Answer:
- Mechanistic Studies: Conduct in vitro assays (e.g., neuronal apoptosis assays) under controlled oxygen-glucose deprivation to isolate this compound’s effects on caspase-3 activation .
- Dose-Response Curves: Compare outcomes across species (rats vs. primates) and dosages (0.5–10 mg/kg). Use multivariate regression to adjust for confounding factors like anesthesia duration .
- Systematic Reviews: Apply PRISMA guidelines to synthesize conflicting evidence, emphasizing study quality metrics (e.g., risk of bias in in vivo models) .
Q. Q4. What experimental frameworks are optimal for studying this compound’s interaction with BK-channels in reversing respiratory depression?
Methodological Answer:
- Blinded Intervention Trials: Administer BK-channel blockers (e.g., ENA-001) alongside this compound infusions. Measure HVR recovery using spirometry and arterial blood gas analysis .
- PK/PD Integration: Use effect-compartment modeling to link ENA-001 plasma concentrations to ventilatory recovery rates. Validate with Akaike Information Criterion (AIC) for model selection .
- Ethical Considerations: Obtain ethics committee approval for human trials, ensuring informed consent and predefined stopping rules for hypoxia episodes .
Q. Q5. How can researchers address the lack of validation data in this compound PK/PD models for closed-loop anesthesia systems?
Methodological Answer:
- Retrospective Data Pooling: Aggregate historical this compound infusion data from electronic health records (EHRs) using standardized formats (e.g., FAST-IRB protocols) .
- In Silico Validation: Simulate closed-loop performance using MATLAB/Simulink with patient-specific covariates (age, BMI) to predict instability risks .
- Collaborative Repositories: Share model parameters via platforms like OpenAnesthesia to enable cross-validation across institutions .
Q. Data Contradiction & Interpretation
Q. Q6. How should researchers reconcile discrepancies in this compound’s cerebral blood flow effects across imaging modalities?
Methodological Answer:
- Multimodal Imaging: Combine transcranial Doppler (middle cerebral artery velocity) with near-infrared spectroscopy (cerebral oxygen extraction) during this compound induction .
- Bland-Altman Analysis: Quantify agreement between modalities and adjust for hemodynamic confounders (e.g., mean arterial pressure) .
- Meta-Regression: Pool data from studies using fixed-effects models, stratifying by imaging technique and this compound assay sensitivity (e.g., gas chromatography vs. HPLC) .
Q. Experimental Design Challenges
Q. Q7. What sampling strategies mitigate bias in this compound studies involving critically ill patients?
Methodological Answer:
- Stratified Randomization: Allocate participants by illness severity (APACHE II scores) and comorbidities (e.g., sepsis) to ensure balanced groups .
- Power Analysis: Calculate sample size using G*Power software, assuming α=0.05, β=0.2, and effect sizes from pilot studies .
- Data Monitoring Committees: Implement interim analyses to detect enrollment bias or unanticipated adverse events .
Q. Methodological Pitfalls
Q. Q8. Why do this compound studies often fail to replicate preclinical neuroprotection findings in clinical trials?
Methodological Answer:
- Species-Specific Differences: Rodent models may overexpress GABAₐ receptors compared to humans. Validate targets using human-induced pluripotent stem cell (iPSC)-derived neurons .
- Outcome Heterogeneity: Standardize neurocognitive assessments (e.g., MMSE, MoCA) and follow-up durations (e.g., 30-day postoperative delirium rates) .
- Publication Bias: Register trials on ClinicalTrials.gov and include negative results in meta-analyses .
Propiedades
IUPAC Name |
2,6-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBCVFGFOZPWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Record name | propofol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Propofol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023523 | |
Record name | Propofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
242 °C, 254.00 to 256.00 °C. @ 764.00 mm Hg | |
Record name | Propofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROPOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water. Soluble in alcohol and toluene., 1.58e-01 g/L | |
Record name | Propofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROPOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.955 g/cu cm @ 20 °C | |
Record name | PROPOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The action of propofol involves a positive modulation of the inhibitory function of the neurotransmitter gama-aminobutyric acid (GABA) through GABA-A receptors. | |
Record name | Propofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Light-straw-colored liquid | |
CAS No. |
2078-54-8 | |
Record name | Propofol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2078-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propofol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | propofol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758909 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | propofol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 2,6-bis(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propofol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disoprofol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPOFOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI7VU623SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
18 °C | |
Record name | Propofol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00818 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PROPOFOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propofol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014956 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.